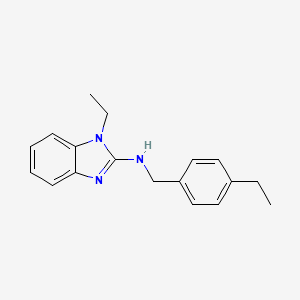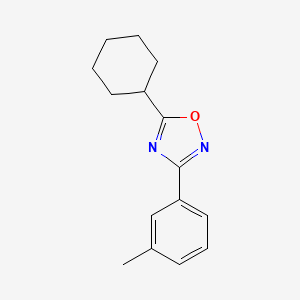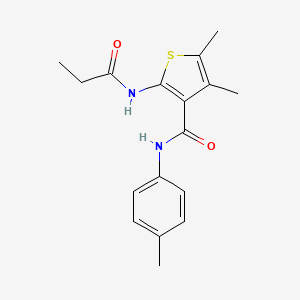
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. Furthermore, 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been found to induce the expression of various antioxidant enzymes, such as heme oxygenase-1, which can reduce oxidative stress in cells.
Biochemical and physiological effects:
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been found to exhibit various biochemical and physiological effects in cells and tissues. It has been shown to reduce the production of reactive oxygen species, inhibit the activation of various inflammatory pathways, and induce apoptosis in cancer cells. Furthermore, 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been found to reduce the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, such as its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole treatment in lab experiments.
Future Directions
There are several future directions for the research on 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential synergistic effects with other anticancer agents, such as chemotherapy drugs. Furthermore, the development of more potent and selective 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole analogs could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. While there are some limitations to its use in lab experiments, careful consideration of its concentration and duration of treatment can lead to valuable insights into its potential therapeutic applications. Further research on 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole and its analogs could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 3,5,5-trimethyl-1-pyrazolecarboxylic acid in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Furthermore, 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
properties
IUPAC Name |
(4-chlorophenyl)-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9-8-13(2,3)16(15-9)12(17)10-4-6-11(14)7-5-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQNZLRRHBXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)

![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)

